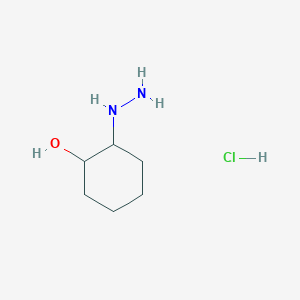
trans-2-Hydrazinylcyclohexanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-Hydrazinylcyclohexanol hydrochloride: is a chemical compound with the molecular formula C6H15ClN2O It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a hydrazinyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Hydrazinylcyclohexanol hydrochloride typically involves the reaction of cyclohexanone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to the desired hydrazinyl compound. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: trans-2-Hydrazinylcyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexylamine or other amine derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives.
科学的研究の応用
Chemistry: In chemistry, trans-2-Hydrazinylcyclohexanol hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a ligand or inhibitor in biochemical assays, providing insights into the function of biological macromolecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of trans-2-Hydrazinylcyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in changes in cellular function and metabolism.
類似化合物との比較
- trans-2-Aminocyclohexanol hydrochloride
- trans-2-Hydrazinylcyclohexanone hydrochloride
- cis-2-Hydrazinylcyclohexanol hydrochloride
Comparison: Compared to similar compounds, trans-2-Hydrazinylcyclohexanol hydrochloride is unique due to its specific hydrazinyl substitution pattern. This structural feature imparts distinct reactivity and binding properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other related compounds.
特性
分子式 |
C6H15ClN2O |
|---|---|
分子量 |
166.65 g/mol |
IUPAC名 |
2-hydrazinylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c7-8-5-3-1-2-4-6(5)9;/h5-6,8-9H,1-4,7H2;1H |
InChIキー |
IOPQZDZXPXYHRL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)NN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Nitrobenzyl 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12443862.png)

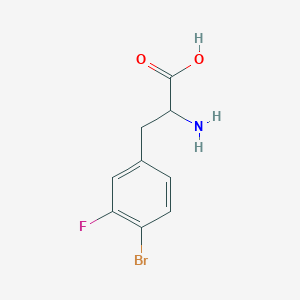
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B12443873.png)
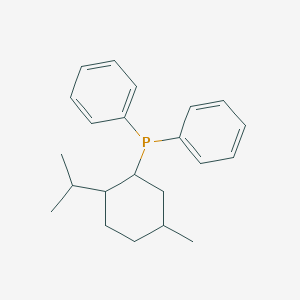
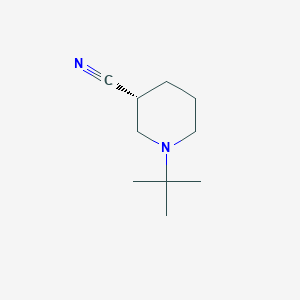
![tert-butyl N-[(2S)-1-hydroxy-3-methylpentan-2-yl]carbamate](/img/structure/B12443890.png)
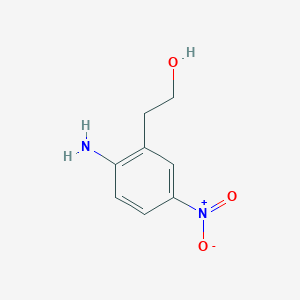
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide](/img/structure/B12443900.png)
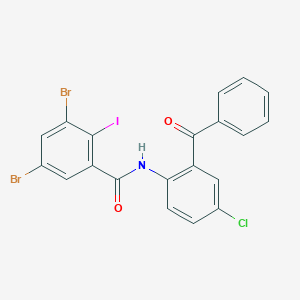
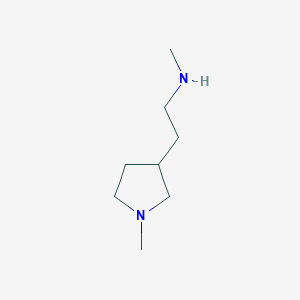
![2-chloro-N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide](/img/structure/B12443924.png)
